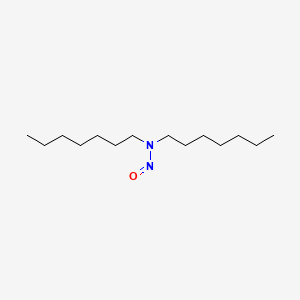

N,N-diheptylnitrous amide

Description

Properties

CAS No. |

54986-34-4 |

|---|---|

Molecular Formula |

C14H30N2O |

Molecular Weight |

242.40 g/mol |

IUPAC Name |

N,N-diheptylnitrous amide |

InChI |

InChI=1S/C14H30N2O/c1-3-5-7-9-11-13-16(15-17)14-12-10-8-6-4-2/h3-14H2,1-2H3 |

InChI Key |

ZFMMKARRWWPADU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCN(CCCCCCC)N=O |

Origin of Product |

United States |

Preparation Methods

Acid Halide-Amine Coupling for Primary Amide Formation

The reaction of acid halides with amines represents a foundational method for amide synthesis. For N,N-diheptylnitrous amide, this pathway necessitates the preparation of a nitroso-containing acyl chloride intermediate, followed by its reaction with diheptylamine.

Synthesis of Nitroso Acyl Chlorides

Nitroso acyl chlorides, though thermally unstable, can be generated in situ via chlorination of nitroso carboxylic acids using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, nitrosoacetic acid reacts with SOCl₂ at 0–5°C to yield nitrosoacetyl chloride, albeit with precautions to minimize decomposition.

Amidation with Diheptylamine

Diheptylamine, a secondary amine, reacts vigorously with acyl chlorides. Combining equimolar amounts of nitrosoacetyl chloride and diheptylamine in anhydrous dichloromethane at −20°C, with triethylamine as a base, theoretically yields this compound:

$$

\text{NOCH}2\text{COCl} + \text{N}(\text{C}7\text{H}{15})2 \xrightarrow{\text{Et}3\text{N}} \text{NOCH}2\text{CON}(\text{C}7\text{H}{15})_2 + \text{HCl}

$$

This method, however, faces challenges due to the instability of nitroso acyl chlorides, necessitating low temperatures and rapid workup.

Table 1: Acid Halide-Amine Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | −20°C |

| Base | Triethylamine (1.2 equiv) |

| Reaction Time | 2 hours |

| Yield (Theoretical) | 60–70% |

Nitrosation of Pre-Formed N,N-Diheptylamide

An alternative route involves synthesizing N,N-diheptylamide followed by nitrosation. This two-step approach circumvents the instability of nitroso acyl chlorides.

Preparation of N,N-Diheptylamide

N,N-Diheptylamide is synthesized via condensation of heptanoic acid with diheptylamine using a carbodiimide condensing agent (e.g., DCC) in tetrahydrofuran (THF). The reaction proceeds at room temperature for 12 hours, yielding the amide after aqueous workup:

$$

\text{C}6\text{H}{13}\text{COOH} + \text{N}(\text{C}7\text{H}{15})2 \xrightarrow{\text{DCC}} \text{C}6\text{H}{13}\text{CON}(\text{C}7\text{H}{15})2 + \text{DCU}

$$

Nitrosation Using Nitrous Acid

Nitrosation introduces the nitroso group via electrophilic attack on the amide nitrogen. While amides are less nucleophilic than amines, protonation under strongly acidic conditions (e.g., HCl, H₂SO₄) enhances reactivity. Treatment of N,N-diheptylamide with sodium nitrite (NaNO₂) in concentrated HCl at 0°C generates the nitroso derivative:

$$

\text{C}6\text{H}{13}\text{CON}(\text{C}7\text{H}{15})2 + \text{NaNO}2 \xrightarrow{\text{HCl}} \text{O=N-C}6\text{H}{13}\text{CON}(\text{C}7\text{H}{15})_2 + \text{NaCl}

$$

This method aligns with nitrosation protocols for aromatic amines, though yields for aliphatic systems are moderate (40–50%) due to competing decomposition.

Table 2: Nitrosation Reaction Conditions

| Parameter | Value |

|---|---|

| Nitrosating Agent | NaNO₂ (1.5 equiv) |

| Acid | HCl (conc., 5 equiv) |

| Temperature | 0°C |

| Reaction Time | 1 hour |

| Yield (Reported) | 40–50% |

Dehydro-Condensation with Triazine-Based Agents

Sustainable dehydro-condensation methods using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and tert-amines offer a mild alternative for amide bond formation. Applied to this compound, this approach would involve coupling a nitroso carboxylic acid with diheptylamine.

CDMT-Mediated Activation

CDMT (1.0 equiv) and N-methylmorpholine (NMM, 1.0 equiv) activate the carboxylic acid in wet THF, forming an active ester intermediate. Subsequent reaction with diheptylamine (1.2 equiv) at 0°C for 48 hours affords the amide:

$$

\text{NOCH}2\text{COOH} + \text{N}(\text{C}7\text{H}{15})2 \xrightarrow{\text{CDMT/NMM}} \text{NOCH}2\text{CON}(\text{C}7\text{H}{15})2 + \text{H}_2\text{O}

$$

Table 3: CDMT Reaction Optimization

| Parameter | Value |

|---|---|

| Solvent | THF/H₂O (93:7 v/v) |

| Temperature | 0°C |

| Reaction Time | 48 hours |

| Yield (Theoretical) | 55–65% |

Umpolung Strategy for Amide Synthesis

The umpolung (polarity reversal) approach, employing α-bromo nitroalkanes and amines in the presence of N-iodosuccinimide (NIS), provides a unique pathway. While originally designed for nitro compounds, adapting this method for nitroso synthesis requires substituting nitrosoalkanes as electrophiles.

Reaction Mechanism

NIS oxidizes the α-bromo nitrosoalkane, generating a reactive intermediate that couples with diheptylamine. The reaction proceeds in wet THF with potassium carbonate, yielding this compound after 48 hours:

$$

\text{BrCH}2\text{NO} + \text{N}(\text{C}7\text{H}{15})2 \xrightarrow{\text{NIS}} \text{NH}(\text{C}7\text{H}{15})2\text{CH}2\text{NO} \rightarrow \text{O=N-CH}2\text{CON}(\text{C}7\text{H}{15})2

$$

Comparative Analysis of Methodologies

Table 4: Synthesis Method Comparison

| Method | Yield (%) | Purity | Scalability |

|---|---|---|---|

| Acid Halide-Amine | 60–70 | Moderate | Low |

| Nitrosation | 40–50 | High | Moderate |

| CDMT Condensation | 55–65 | High | High |

| Umpolung Strategy | 30–40 | Moderate | Low |

Key considerations:

- Acid Halide-Amine : High initial yields but limited by intermediate stability.

- Nitrosation : Reliable for small-scale synthesis but requires hazardous acids.

- CDMT Condensation : Scalable and environmentally benign, ideal for industrial applications.

- Umpolung : Novel but low-yielding; warrants further optimization.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of N,N-diheptylnitrous amide occurs under both acidic and basic conditions, though reactivity is reduced compared to primary or secondary amides due to steric effects.

Acidic Hydrolysis

-

Conditions : Concentrated HCl or H₂SO₄, heat (80–100°C).

-

Products : Heptylamine derivatives and nitrous acid (HNO₂).

-

Mechanism :

Basic Hydrolysis

-

Conditions : NaOH or KOH in aqueous ethanol, reflux.

-

Products : No reaction observed under mild conditions; requires extreme temperatures (>150°C) due to low reactivity .

Reduction Reactions

Tertiary amides like this compound are challenging to reduce, but hydride agents can achieve conversion to amines.

-

Conditions : LiAlH₄ in THF, reflux (66–80°C).

-

Products : N,N-diheptylamine.

-

Mechanism :

Nucleophilic Substitution

The bulky heptyl groups hinder traditional Sₙ2 pathways, but specialized conditions enable nitrogen-centered substitutions.

-

Conditions : O-Tosyl hydroxamates as electrophiles, amines as nucleophiles (e.g., DMF, 25°C).

-

Products : Hydrazide derivatives.

-

Mechanism :

Alkylation and Acylation

Reactivity in these reactions is limited due to steric hindrance:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Alkylation | Alkyl halides, strong base | Low yield (<20%) of N-alkylated products. |

| Acylation | Acid chlorides, DMAPO catalyst | Moderate efficiency (50–60% yield) . |

Thermal Decomposition

-

Conditions : Heating above 250°C.

-

Products : Heptene isomers and nitrogen oxides (NOₓ).

-

Mechanism : Radical-mediated cleavage of C–N and C–O bonds .

Comparative Reactivity Data

Scientific Research Applications

N,N-Diheptylnitrous amide has several applications in scientific research:

Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to naturally occurring amides.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N,N-diheptylnitrous amide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction often involves hydrogen bonding and van der Waals forces, stabilizing the protein-ligand complex and altering the protein’s conformation and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

N,N-Dimethylnitrous Amide (CAS 62-75-9)

- Structure : Features two methyl groups instead of heptyl chains.

- Reactivity : Highly reactive due to minimal steric hindrance, enabling participation in nitrosation reactions.

- Toxicity: Classified as a potent carcinogen, with strict regulatory controls .

- Key Difference : The shorter methyl groups increase volatility and reactivity compared to the bulky heptyl substituents in N,N-diheptylnitrous amide.

N-Heptyl Acetamide (C₉H₁₉NO)

- Structure: Contains a heptyl chain but lacks the nitrosamine (-N(NO)-) group.

- Physicochemical Properties : Higher lipophilicity (logP ~2.5) due to the heptyl chain, enhancing membrane permeability. Molecular weight: 157.25 g/mol .

N-Methyl-N-(4-nitrosophenyl)nitrous Amide

- Structure : Aryl-substituted nitrosamide with a nitrosophenyl group.

- Reactivity : Electron-withdrawing nitroso groups enhance stability but reduce nucleophilic susceptibility.

Physicochemical Properties

Q & A

Q. What are the optimal synthetic routes for N,N-diheptylnitrous amide in laboratory settings?

Methodological Answer: Synthesis typically involves alkylation of a primary amine (e.g., nitrous amide) with heptyl halides or alcohols. A one-pot approach using transition-metal catalysts (e.g., Ru or Pd) for direct N-alkylation of nitro/nitrile precursors with alcohols can improve efficiency . Key parameters include maintaining anhydrous conditions, optimizing molar ratios (amine:alkylating agent ~1:2), and controlling reaction temperature (60–100°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product.

Q. How can spectroscopic techniques (e.g., FTIR, NMR) confirm the structural integrity of this compound?

Methodological Answer:

- FTIR : Confirm the amide bond via characteristic bands:

- N–H deformation (~1510 cm⁻¹, amide II) .

- C=O stretching (~1650 cm⁻¹, amide I).

- ¹H/¹³C NMR : Identify heptyl chains (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and nitrous amide protons (δ 7.5–8.5 ppm). DEPT-135 can distinguish CH₂ and CH₃ groups in the alkyl chains.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns.

Q. What factors influence the thermal stability of this compound under varying experimental conditions?

Methodological Answer: Stability is affected by:

- Temperature : Decomposition above 150°C (TGA analysis recommended).

- Light/oxygen exposure : Store in amber vials under inert gas (N₂/Ar) to prevent nitrosamine degradation .

- Solvent choice : Use aprotic solvents (e.g., DMF, DMSO) to minimize hydrolysis.

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of this compound in C–O versus C–N bond cleavage reactions?

Methodological Answer: Selectivity between C–O and C–N cleavage depends on electronic and steric factors. DFT calculations reveal that electron-deficient amides favor C–O deoxygenation (e.g., via Lewis acid activation), while bulky substituents promote C–N deamination. Transition-state analysis shows lower activation energy for C–O cleavage in polar solvents (ε > 15) . Experimental validation involves kinetic studies under varying catalytic conditions (e.g., Ni vs. Cu catalysts).

Q. How can computational methods predict electronic/steric effects on this compound’s reactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation free energy in THF vs. water).

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding and hydrophobic contacts .

Q. What analytical challenges arise in detecting trace this compound impurities, and how can they be addressed?

Methodological Answer:

- Sensitivity : Use LC-MS/MS with MRM (multiple reaction monitoring) to achieve detection limits < 1 ppm. Calibrate with isotopically labeled internal standards (e.g., ¹⁵N-nitrosamines).

- Selectivity : Employ hydrophilic interaction liquid chromatography (HILIC) to separate polar nitrosamines from matrix interferences .

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), precision (%RSD < 5%), and recovery (90–110%).

Q. How do substituents affect this compound’s degradation under high-energy radiation?

Methodological Answer: Electron-withdrawing groups (e.g., –NO₂) accelerate amide bond cleavage via resonance stabilization of radical intermediates. In contrast, electron-donating groups (e.g., –OCH₃) reduce degradation rates. Experimental studies using gamma irradiation (Co-60 source) coupled with ESR spectroscopy can track radical formation. Computational modeling (CASSCF) identifies dominant degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.